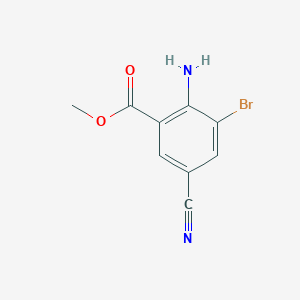

Methyl 2-amino-3-bromo-5-cyanobenzoate

Description

Significance of Highly Substituted Aromatic Systems in Modern Synthesis

Highly substituted aromatic systems are fundamental building blocks in the creation of complex organic molecules. Their rigid frameworks serve as scaffolds for designing compounds with specific three-dimensional orientations, which is crucial for biological activity in drug design. nih.govresearchgate.net The precise arrangement of substituents on the aromatic ring can fine-tune the electronic and steric properties of a molecule, influencing its reactivity and interaction with biological targets. The synthesis of these polysubstituted rings is a key challenge in modern organic chemistry, with various methodologies being developed to achieve regioselective control. researchgate.net Aromatic compounds are integral to a vast range of applications, from pharmaceuticals to advanced materials. nih.gov

Strategic Importance of Methyl 2-amino-3-bromo-5-cyanobenzoate as a Versatile Synthon

This compound is a highly functionalized aromatic compound that serves as a versatile synthon, or building block, in organic synthesis. Its structure incorporates several reactive sites: an amine, a bromine atom, a cyano group, and a methyl ester. This unique combination of functional groups allows for a variety of subsequent chemical modifications. The amine group can be acylated or used in cyclization reactions, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions or displacement, the cyano group can be hydrolyzed or reduced, and the ester can be saponified or aminated. This multi-faceted reactivity makes it a valuable intermediate for constructing complex heterocyclic systems and other elaborate organic structures, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com

Overview of Current Academic Research Perspectives on this compound

Current academic and industrial research on this compound primarily focuses on its application as a key intermediate in the synthesis of bioactive molecules. chemimpex.com Patent literature frequently describes its use in the preparation of insecticides, particularly anthranilic diamides. google.com The synthesis of this compound and its analogs is an area of active investigation, with an emphasis on developing efficient and economical processes. google.comgoogleapis.com The compound's utility is demonstrated in its conversion to other complex molecules, highlighting its role as a critical precursor in multi-step synthetic pathways. Researchers continue to explore new transformations of this versatile synthon to access novel chemical entities with potential therapeutic or agricultural applications. chemimpex.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C₉H₇BrN₂O₂ | 255.07 |

| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | C₈H₈BrNO₂ | 230.06 |

| Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 | C₉H₆BrNO₂ | 240.05 |

| Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 | C₈H₇Br₂NO₂ | 308.96 |

| Methyl 2-amino-3-bromo-5-chlorobenzoate | 101080-36-8 | C₈H₇BrClNO₂ | 264.5 |

Synthetic Applications and Research Findings

This compound is a valuable intermediate due to the differential reactivity of its functional groups. Research has demonstrated its utility in the synthesis of a variety of more complex molecules.

Synthesis of Related Benzoates

The synthesis of functionalized benzoates often involves multi-step processes starting from simpler materials. For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a related compound, can be achieved from the corresponding bromo-compound through a cyanation reaction using copper(I) cyanide. google.com The precursor, a bromine-substituted aminobenzoate, is typically prepared by brominating the corresponding aminobenzoate with reagents like a hydrogen bromide/hydrogen peroxide mixture. google.com

Similarly, the iodination of Methyl 2-amino-5-bromobenzoate can be accomplished using N-iodosuccinimide in acetic acid to produce Methyl 2-amino-5-bromo-3-iodobenzoate in high yield. chemicalbook.com

Use as a Precursor in Heterocyclic Synthesis

The strategic placement of the amino, bromo, and cyano groups on the benzoate (B1203000) ring makes it an ideal starting material for constructing fused heterocyclic systems. While specific examples for the title compound are proprietary or embedded in complex patent literature, the analogous compound, Methyl 2-amino-5-bromobenzoate, is known to be an intermediate in the synthesis of benzothiazines. researchgate.netnih.gov It is also used to synthesize various other complex molecules, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com

The table below outlines some reported synthetic transformations involving a closely related precursor, demonstrating the synthetic potential of this class of compounds.

| Starting Material | Reagents | Product |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide, Acetic Acid | Methyl 2-amino-5-bromo-3-iodobenzoate |

| 2-amino-5-bromo-3-methylbenzoic esters | Copper(I) cyanide | 2-amino-5-cyano-3-methylbenzoic esters |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-bromo-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWQDXSWWUMGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Bromo 5 Cyanobenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 2-amino-3-bromo-5-cyanobenzoate suggests a logical and synthetically viable pathway. The directing effects of the substituents on the aromatic ring—the strongly activating ortho-, para-directing amino group (–NH2), the deactivating meta-directing methyl ester (–COOCH3), and the deactivating meta-directing cyano group (–CN)—are crucial in planning the forward synthesis.

The most practical disconnection is the carbon-bromine (C–Br) bond at the 3-position. This leads to the precursor Methyl 2-amino-5-cyanobenzoate . This strategy is advantageous because the powerful activating and ortho-directing effect of the amino group at C-2 would strongly favor the introduction of an electrophile, such as a bromine cation (Br+), at the C-3 position.

A further disconnection of the carbon-cyano (C–CN) bond in this precursor points to Methyl 2-amino-5-bromobenzoate as a readily accessible starting material. The conversion of an aryl bromide to an aryl nitrile is a well-established transformation in organic synthesis. This multi-step approach, starting from a brominated precursor, allows for controlled, regioselective introduction of the required functional groups.

Precursor Synthesis and Starting Material Considerations

Based on the retrosynthetic pathway, the key precursor is Methyl 2-amino-5-cyanobenzoate . chemimpex.com This intermediate is pivotal as its synthesis and subsequent bromination lead directly to the target molecule.

The synthesis of Methyl 2-amino-5-cyanobenzoate begins with the commercially available and widely used starting material, Methyl 2-amino-5-bromobenzoate . nih.govresearchgate.netsigmaaldrich.comcatsyn.com This compound serves as a stable and reliable platform for introducing the cyano group. The primary transformation required is the substitution of the bromine atom at the C-5 position with a cyanide group. This can be achieved through various cyanation methods, which are discussed in detail in section 2.3.2.

An alternative, though less common, starting point could be 2-aminobenzoic acid, which would require esterification and a sequence of halogenation and cyanation steps. nih.gov However, the use of Methyl 2-amino-5-bromobenzoate is more efficient as it simplifies the initial steps of the synthesis. nih.gov

Direct Synthesis Approaches to this compound

The forward synthesis of the title compound is a two-step process starting from Methyl 2-amino-5-bromobenzoate: first, the cyanation of the C-5 position, followed by the regioselective bromination of the C-3 position.

Strategies for Regioselective Halogenation (Bromination) on Aromatic Rings

The final step in the proposed synthesis is the regioselective bromination of the intermediate, Methyl 2-amino-5-cyanobenzoate. Electrophilic aromatic substitution is governed by the existing substituents on the benzene (B151609) ring. nih.gov In this intermediate, the amino group (–NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl ester (–COOCH3) and cyano (–CN) groups are deactivating and meta-directing.

The directing power of the amino group dominates, making the positions ortho to it (C-3) and para to it (C-6) the most nucleophilic and thus the most likely sites for bromination. Given that the C-6 position is sterically unhindered, careful control of reaction conditions is necessary to favor substitution at the C-3 position. Reagents commonly used for such transformations include N-bromosuccinimide (NBS) or a combination of cupric bromide and an oxidizing agent like Oxone®, which can offer high regioselectivity. rsc.org The choice of solvent and temperature can also influence the selectivity of the bromination reaction. nih.govresearchgate.net

Methods for Aromatic Cyanation of Halogenated Precursors

The conversion of the precursor, Methyl 2-amino-5-bromobenzoate, into Methyl 2-amino-5-cyanobenzoate is a critical step that replaces the bromine atom with a cyano group. This transformation can be accomplished using both modern transition-metal-catalyzed methods and traditional protocols.

Palladium- and copper-catalyzed reactions are the most common and efficient methods for the cyanation of aryl halides. snnu.edu.cnrsc.org These reactions generally offer milder conditions and greater functional group tolerance compared to traditional methods. nih.govmit.edu

Palladium-catalyzed cyanation has seen significant development, offering high yields under relatively mild conditions. rsc.org A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., dppf, DPEphos), and cyanide sources can be employed. nih.govorganic-chemistry.org Non-toxic and easy-to-handle cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed as safer alternatives to potassium or sodium cyanide. nih.gov

Copper-catalyzed cyanation also provides an effective route. Modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand. nih.gov These methods are an improvement over the classic Rosenmund-von Braun reaction, which requires stoichiometric amounts of copper cyanide.

The table below summarizes representative conditions for these catalytic cyanations.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / Ligand | KCN, Zn(CN)₂ | DMF, DMAc | 80-120 | Good functional group tolerance. googleapis.com |

| Palladacycle Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane / Water | 80-100 | Uses non-toxic cyanide source; fast reaction times. nih.gov |

| Copper(I) iodide / Diamine Ligand | NaCN | Toluene | 110 | Milder alternative to classic Rosenmund-von Braun. nih.gov |

| Copper(I) cyanide / L-proline | CuCN | DMF | 80-120 | L-proline promotes the reaction at lower temperatures. thieme-connect.de |

The Rosenmund-von Braun reaction is a classical method for converting aryl halides to aryl nitriles using a stoichiometric amount of copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures (150-250 °C). wikipedia.orgorganic-chemistry.orgsynarchive.com While effective, the harsh conditions can limit its applicability with sensitive substrates, and the use of large amounts of copper can complicate product purification. organic-chemistry.org

Over the years, significant improvements have been made to the traditional protocol. For instance, the use of additives such as L-proline has been shown to promote the reaction, allowing it to proceed at much lower temperatures (80–120 °C) with excellent functional group compatibility. thieme-connect.de Other modifications include the use of ionic liquids as solvents, which can also facilitate the reaction under milder conditions. wikipedia.org A patent for a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, describes the cyanation of the corresponding bromo-precursor using copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 170°C, demonstrating the continued industrial relevance of this method. google.com

Optimization of Reaction Conditions and Reagent Selection for Cyanation

The introduction of a cyano group onto an aromatic ring, particularly replacing a halogen, is a critical transformation in the synthesis of this molecule. The cyanation of aryl halides can be achieved using several methods, with reagent selection and reaction conditions being paramount for success.

Transition-metal catalysis is the most common approach. The choice of metal catalyst, cyanide source, and solvent system significantly impacts reaction efficiency. researchgate.net

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classic method often employs copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). For instance, the conversion of a similar compound, methyl 2-amino-5-bromo-3-methylbenzoate, to its cyano derivative is achieved by heating with CuCN in NMP at 170°C for several hours. google.com

Palladium-Catalyzed Cyanation: Palladium-based catalysts offer a versatile alternative, often with higher yields and milder conditions. These reactions can utilize various cyanide sources, including less toxic options like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netgoogle.com A practical, ligand-free approach using a palladium catalyst with K₄[Fe(CN)₆] in a polar aprotic solvent can yield the desired aryl nitrile in 83-96% yield. google.com

Nickel-Catalyzed Cyanation: Nickel catalysts provide a cost-effective alternative to palladium. A notable method uses a bench-stable Ni(II) precatalyst with K₄[Fe(CN)₆] as the cyanide source in a biphasic aqueous system, which helps overcome the insolubility of the cyanating agent in organic solvents. researchgate.net

Optimization of these reactions involves the careful selection of ligands for the metal catalyst, the use of additives, and control of temperature. Additives such as iodide salts can act as promoters, significantly increasing reaction rates and leading to high yields, often exceeding 95%. google.com The addition of zinc bromide (ZnBr₂) has also been shown to facilitate palladium-catalyzed cyanation by eliminating induction periods. nih.gov

| Catalyst System | Cyanide Source | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) | CuCN | NMP, DMF | Classic method, requires high temperatures (e.g., 170°C). | google.com |

| Palladium (ligand-free) | K₄[Fe(CN)₆] | DMAC, NMP | Uses a non-toxic cyanide source, high yields (83-96%). | google.com |

| Nickel (with JosiPhos ligand) | K₄[Fe(CN)₆] | n-BuOAc / Water (biphasic) | Cost-effective metal, uses non-toxic cyanide source. | researchgate.net |

| Palladium / Copper(I) | Alkali Metal Cyanide (e.g., NaCN) | Organic Solvents | Use of iodide salt promoter can achieve >95% yield. | google.com |

Introduction of the Amino Group (e.g., Reduction of Nitro Precursors, Amination Strategies)

The introduction of the amino group is a fundamental step, most commonly achieved through the reduction of a corresponding nitro (-NO₂) precursor. This strategy is highly effective due to the accessibility of nitroaromatic compounds. masterorganicchemistry.com The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups like the bromo substituent and the ester.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com While palladium on carbon (Pd/C) is a common choice, it can sometimes lead to dehalogenation (loss of the bromine atom). commonorganicchemistry.com Raney nickel is often a superior catalyst in such cases, as it effectively reduces the nitro group while minimizing the risk of dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a robust and widely used method. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com These methods are generally tolerant of a wide range of functional groups.

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com

| Reagent/System | Typical Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| H₂ / Raney Nickel | Pressurized H₂, solvent (e.g., Ethanol) | Effective, avoids dehalogenation of aryl bromides. | Requires specialized hydrogenation equipment. | commonorganicchemistry.com |

| Fe / Acetic Acid (or HCl) | Refluxing acid | Inexpensive, mild, good functional group tolerance. | Can require acidic workup. | commonorganicchemistry.com |

| SnCl₂ | Solvent (e.g., Ethanol) | Mild, chemoselective. | Stoichiometric tin waste. | masterorganicchemistry.com |

| H₂ / Pd/C | Pressurized H₂, solvent | Highly efficient for many substrates. | Risk of dehalogenation with aryl halides. | commonorganicchemistry.com |

Esterification Procedures for Benzoic Acid Derivatives

The methyl ester functional group is typically introduced by the esterification of the corresponding carboxylic acid precursor (2-amino-3-bromo-5-cyanobenzoic acid). Fischer-Speier esterification is the most direct and common method.

This procedure involves refluxing the benzoic acid derivative in an excess of methanol (B129727), which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. scielo.br The reaction is typically heated for several hours to drive it to completion. scielo.br

Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies to enhance efficiency and facilitate the creation of analog libraries.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different products. nih.govnih.govrsc.org For example, one could synthesize methyl 2-amino-3-bromobenzoate as a central precursor. This intermediate could then undergo various reactions at the 5-position—such as cyanation, nitration, or halogenation—to produce a library of structurally related compounds, including the target molecule. This is an efficient method for exploring structure-activity relationships.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of all reaction parameters.

Temperature: As seen in cyanation reactions, temperature is critical. While copper-catalyzed reactions may require high temperatures (e.g., 170°C), palladium-catalyzed systems can often run at lower temperatures (e.g., 90-130°C), which can prevent side reactions and decomposition. google.comgoogle.com

Solvent: The choice of solvent is crucial for ensuring that reactants are soluble and for mediating reactivity. scielo.br In cyanation, polar aprotic solvents like NMP, DMF, or DMAC are effective. google.comgoogle.com In other steps, solvents like acetonitrile (B52724) have been shown to provide a good balance between reactant conversion and reaction selectivity. scielo.br

Catalyst and Reagent Loading: The amount of catalyst used can significantly affect reaction time and cost. In palladium-catalyzed cyanations, catalyst loading can be as low as 0.1-0.5 mol%. google.com The stoichiometry of reagents, such as the amount of the cyanating agent, must also be optimized to ensure complete conversion of the starting material without generating excessive waste.

Reaction Time: Monitoring the reaction (e.g., by HPLC) allows for the determination of the optimal reaction time. Extending the reaction time unnecessarily can lead to the formation of undesired byproducts and reduced selectivity. scielo.br

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Functionalized Benzoates

Applying green chemistry principles to the synthesis of functionalized benzoates aims to reduce the environmental impact of the chemical process. semanticscholar.orgnih.gov

Use of Less Hazardous Reagents: A key green approach is the substitution of highly toxic reagents. For example, in the cyanation step, using potassium hexacyanoferrate(II) is preferable to more acutely toxic alkali metal cyanides like NaCN or KCN. google.comresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wjpmr.com Catalytic reactions, such as catalytic hydrogenation for nitro reduction or transition-metal-catalyzed cross-coupling, are inherently more atom-economical than using stoichiometric reagents. google.comcommonorganicchemistry.com

Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. This can include using water, ethanol (B145695), or developing solvent-free reaction conditions. nih.govwjpmr.com The use of biphasic water-organic solvent systems in nickel-catalyzed cyanation is an example of this principle in action. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of more active catalysts that allow for lower reaction temperatures contributes to a more energy-efficient process.

By integrating these principles, the synthesis of this compound and other functionalized benzoates can be made more sustainable and environmentally benign.

Chemical Reactivity and Transformations of Methyl 2 Amino 3 Bromo 5 Cyanobenzoate

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in methyl 2-amino-3-bromo-5-cyanobenzoate is influenced by the electronic effects of its substituents. The amino group is a strong activating group, the bromine is a deactivating group, and the cyano and methoxycarbonyl groups are strong deactivating groups.

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful ortho, para-director, while the bromine atom is also an ortho, para-director, albeit a deactivating one. wikipedia.orglkouniv.ac.in Conversely, the cyano and methoxycarbonyl groups are meta-directors. lkouniv.ac.in

In the case of this compound, the positions ortho and para to the strongly activating amino group are the most nucleophilic and therefore the most likely sites for electrophilic attack. The positions are C4 and C6. The C6 position is sterically hindered by the adjacent bromine atom. Therefore, the most probable site for electrophilic aromatic substitution is the C4 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH2 | 2 | Activating | ortho, para |

| -Br | 3 | Deactivating | ortho, para |

| -CN | 5 | Deactivating | meta |

| -COOCH3 | 1 | Deactivating | meta |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound due to the presence of strong electron-withdrawing groups (cyano and methoxycarbonyl) on the aromatic ring. libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The bromine atom at the C3 position can act as a leaving group.

For an SNAr reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org In this molecule, the cyano group is para to the bromine atom, and the methoxycarbonyl group is ortho, which strongly favors the SNAr mechanism. organicchemistryguide.com The reaction would proceed via the addition of a nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion. organicchemistryguide.com

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. The general mechanism is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a resonance-stabilized carbanion intermediate.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

While specific SNAr studies on this compound are not extensively reported in the reviewed literature, the electronic setup of the molecule strongly suggests its suitability for such transformations.

Transformations at the Bromine Moiety

The bromine atom on the aromatic ring is a versatile handle for a variety of chemical transformations, most notably in the realm of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.govlibretexts.org this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce a new aryl, vinyl, or alkyl group at the C3 position. nih.govresearchgate.netresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/H2O | 90 | 85-95 |

| Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane | 100 | 80-90 |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 110 | >90 |

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org This would introduce an alkynyl substituent at the C3 position of the starting material. Typical conditions involve a palladium catalyst, a copper(I) salt, and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of a vinyl group at the C3 position of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. nih.govresearchgate.net This reaction can be used to replace the bromine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of 3-amino-substituted derivatives. researchgate.net

The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 |

| Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 110 |

The bromine atom can be selectively removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net This is a common and efficient method for the reduction of aryl halides. organic-chemistry.orgresearchgate.net Bromides are generally reduced more readily than chlorides under these conditions, and the reaction can be selective in the presence of other functional groups like cyano and ester groups. organic-chemistry.org

Light-Mediated Reductive Debromination: Recent advances have led to the development of photoredox catalysis for the reductive dehalogenation of aryl bromides under mild conditions. acs.org These methods often utilize a photosensitizer, a hydrogen atom donor, and visible light to effect the transformation. acs.org

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations. In the context of this compound, the reactivity of the cyano group is influenced by the electronic effects of the other substituents on the aromatic ring.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and their derivatives, such as amides. This transformation can be achieved under either acidic or basic conditions. byjus.com The process typically occurs in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid (or its salt). byjus.comchemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com The initial product is an amide, which is then hydrolyzed further to the corresponding carboxylic acid and an ammonium salt. byjus.com

In alkaline hydrolysis, the nitrile is heated with a strong base such as sodium hydroxide (B78521). The highly nucleophilic hydroxide ion attacks the electrophilic carbon of the nitrile group directly. libretexts.org This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

For this compound, hydrolysis of the cyano group would lead to the formation of either an amide or a carboxylic acid at the C5 position. It is important to note that the conditions required for nitrile hydrolysis can also potentially hydrolyze the methyl ester group.

Table 1: Conditions for Hydrolysis of the Cyano Group

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Amino-5-carbamoyl-3-bromobenzoic acid methyl ester | 2-Amino-3-bromo-5-carboxybenzoic acid methyl ester |

Reduction to Amine Functionalities

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is a valuable method for synthesizing amines from nitriles. Common methods include catalytic hydrogenation and reduction with metal hydrides. organic-chemistry.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ether solvent. Another common method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or ruthenium. google.com More recently, reagents like ammonia borane (B79455) have been shown to effectively reduce a wide range of nitriles to primary amines. organic-chemistry.org

Applying these methods to this compound would yield Methyl 2-amino-5-(aminomethyl)-3-bromobenzoate.

Table 2: Reagents for Reduction of the Cyano Group

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | Methyl 2-amino-5-(aminomethyl)-3-bromobenzoate |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Platinum, or Ruthenium catalyst, High pressure | Methyl 2-amino-5-(aminomethyl)-3-bromobenzoate |

Cycloaddition Reactions Involving the Nitrile

Nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions, where they act as a two-atom component. A common example involves the conversion of a nitrile to a nitrile N-oxide, which then reacts as a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings like isoxazoles or isoxazolines. mdpi.com

The nitrile group of this compound could potentially undergo such a transformation. The reaction sequence would first involve the oxidation of the nitrile to the corresponding nitrile N-oxide. This highly reactive intermediate could then be trapped in situ with a suitable dipolarophile to construct a new heterocyclic ring system attached to the C5 position of the benzene ring. These types of reactions are significant in medicinal chemistry for creating complex molecular scaffolds. researchgate.net

Reactions of the Methyl Ester Group

The methyl ester functionality is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental organic reaction that can be catalyzed by either acid or base. google.com

Base-catalyzed hydrolysis, also known as saponification, is one of the most common methods for cleaving methyl esters. thieme-connect.de It typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. thieme-connect.de

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. google.com This reaction is an equilibrium process, and the removal of methanol (B129727) can be used to drive it toward completion. google.com

For this compound, hydrolysis of the ester group would produce 2-amino-3-bromo-5-cyanobenzoic acid. Care must be taken with the reaction conditions, as harsh acidic or basic environments could also induce hydrolysis of the cyano group. nih.gov

Table 3: Conditions for Methyl Ester Hydrolysis

| Reaction Type | Reagents | Product (after workup) |

|---|---|---|

| Base-Catalyzed Hydrolysis | LiOH or NaOH in aqueous THF/Methanol | 2-Amino-3-bromo-5-cyanobenzoic acid |

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases.

In a typical procedure, this compound would be reacted with an excess of a different alcohol (e.g., ethanol (B145695), benzyl (B1604629) alcohol) in the presence of a catalyst. Base-catalyzed transesterification might use a catalyst like sodium methoxide (B1231860), while acid-catalyzed methods could employ sulfuric acid or scandium(III) triflate. organic-chemistry.org A specific patent describes a similar transformation where a 2-amino-5-bromo-3-methylbenzoate is refluxed with benzyl alcohol and sodium methylate to yield the corresponding benzyl ester, demonstrating the feasibility of this reaction on a closely related substrate. google.com

Table 4: Transesterification of the Methyl Ester Group

| Catalyst Type | Example Catalyst | Reactant Alcohol | Product |

|---|---|---|---|

| Base-Catalyzed | Sodium Methylate (NaOMe) | Benzyl Alcohol | Benzyl 2-amino-3-bromo-5-cyanobenzoate |

Amidation Reactions

The ester functional group in this compound is susceptible to nucleophilic attack by amines, leading to the formation of corresponding amides. This amidation or aminolysis is a fundamental transformation that can be achieved under various conditions. While direct studies on this compound are not extensively documented, the reactivity can be inferred from similar substrates. For instance, the reaction of ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine (B109427) in the presence of a base like sodium methoxide readily yields 2-amino-5-cyano-N,3-dimethylbenzamide. This suggests that this compound would react similarly with primary or secondary amines to afford the corresponding benzamides. The reaction typically requires heating or catalytic activation to proceed at a reasonable rate. The general scheme for this transformation is presented below.

Table 1: Representative Amidation Reaction Conditions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Heat, optional base or catalyst | 2-amino-3-bromo-5-cyano-N,N-R¹R²-benzamide |

Reactivity of the Amino Group

The nucleophilic amino group is a key site of reactivity in this compound, participating in a wide array of chemical transformations that are crucial for building molecular complexity.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines. This reaction typically proceeds under acidic or basic catalysis and involves the removal of water. The resulting imine functionality can serve as a versatile intermediate for further synthetic manipulations. While specific examples involving this compound are not prevalent in the literature, the general reactivity of anilines in this manner is a well-established principle in organic chemistry. For example, aminofurans have been shown to react with 4-nitrobenzaldehyde (B150856) to form the corresponding azomethine. researchgate.net This transformation is fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. semanticscholar.orgdergipark.org.tr

Table 2: General Scheme for Schiff Base Formation

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R'CHO) or Ketone (R'R''CO) | Acid or base catalysis, removal of water | Schiff Base (Imine) |

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically occur in the presence of a base to neutralize the hydrogen halide byproduct. A study on the closely related compound, methyl 2-amino-5-bromobenzoate, demonstrated its successful sulfonylation with methanesulfonyl chloride in dichloromethane (B109758) to yield methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.gov This provides strong evidence for the expected reactivity of the target molecule. Similarly, a patent describes the reaction of 2-amino-5-cyano-N,3-dimethylbenzamide with methanesulfonyl chloride in the presence of 3-picoline. google.com These reactions are significant as they introduce protecting groups or functional moieties that can direct further synthetic steps or impart specific properties to the final product.

Table 3: Sulfonylation of a Related Compound

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 2-amino-5-bromobenzoate | Methanesulfonyl chloride | Dichloromethane | Stirring at 333-343 K for 2-3 days | Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization reaction is a gateway to a plethora of functional group transformations. The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. One of the most common applications is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. nih.gov Although specific examples with this compound are not detailed, this general methodology is widely applicable to substituted anilines and would be expected to proceed on this substrate, allowing for the substitution of the amino group. nih.gov

Intramolecular Cyclization Reactions and Heterocycle Formation

The unique arrangement of multiple reactive functional groups on the benzene ring of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Annulation Strategies Utilizing Multiple Functional Groups

The combination of the amino, bromo, and cyano groups in this compound allows for diverse annulation strategies to construct new rings. For instance, the analogous compound methyl 2-amino-5-bromobenzoate is a known intermediate in the synthesis of benzothiazines. nih.govresearchgate.netresearchgate.net Furthermore, it has been used in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com These transformations highlight the potential of the amino and bromo groups to participate in cyclization reactions. The presence of the electron-withdrawing cyano group can influence the reactivity of the aromatic ring and the other functional groups, potentially leading to novel heterocyclic scaffolds. One can envision scenarios where the amino group acts as a nucleophile, attacking an electrophilic center, followed by a subsequent cyclization involving the bromo or cyano group. For example, condensation reactions of related compounds have been shown to lead to complex structures like pyrido[3,2-c]cinnolines via 6π-electrocyclization, demonstrating the potential for intricate heterocycle formation. nih.gov

Formation of Nitrogen-Containing Heterocycles

This compound is a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolines and benzodiazepines, which are significant scaffolds in medicinal chemistry.

Quinazoline (B50416) Derivatives: The core structure of this compound, being a derivative of 2-aminobenzonitrile, lends itself to the construction of quinazoline rings. Generally, the synthesis of quinazolines from 2-aminobenzonitriles can be achieved through condensation reactions with various electrophiles. For instance, a plausible route could involve the reaction with orthoesters, which would introduce a one-carbon unit to form the pyrimidine (B1678525) ring of the quinazoline system. The resulting product would be a substituted 6-bromo-8-cyanoquinazoline derivative.

Another potential pathway involves the reaction with aldehydes followed by cyclization. The amino group can react with an aldehyde to form a Schiff base, which can then undergo intramolecular cyclization. The cyano group can also participate in cyclization reactions, for example, by reaction with a suitable dinucleophile.

Benzodiazepine (B76468) Derivatives: The synthesis of benzodiazepine derivatives typically involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. While this compound is not a benzophenone, it could potentially be transformed into one through a Friedel-Crafts acylation at the position ortho to the amino group after suitable protection of the amino group. Alternatively, the existing functional groups could be manipulated to build the seven-membered diazepine (B8756704) ring. For instance, the amino group and the ortho position could be functionalized to introduce the necessary components for cyclization.

While specific experimental data for the target compound is scarce, the general synthetic strategies for these heterocycles are well-established. Below is a hypothetical reaction scheme for the synthesis of a quinazolinone derivative from a related 2-aminobenzonitrile.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Aminobenzonitrile | Formic Acid | Quinazolin-4-one | Heating |

| 2-Aminobenzonitrile | Orthoester | 4-Alkoxyquinazoline | Acid catalyst |

| 2-Aminobenzonitrile | Aldehyde | 2-Substituted-1,2-dihydroquinazoline | Various |

This table represents general reactions for 2-aminobenzonitriles and not specifically for this compound.

Regioselectivity and Stereoselectivity Considerations in Chemical Transformations

The regioselectivity of cyclization reactions involving this compound would be significantly influenced by the directing effects of the substituents on the benzene ring. The amino group is a strong activating group and ortho-, para-directing, while the cyano and ester groups are deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing.

In electrophilic aromatic substitution reactions, the position of attack would be determined by the interplay of these electronic effects. For cyclization reactions, the relative positions of the reacting functional groups are paramount. For example, in the formation of a quinazoline ring, the cyclization will involve the amino group and the adjacent carbon atom (C6).

Stereoselectivity would become a crucial factor if a chiral center is introduced into the molecule during the synthesis of heterocycles. For instance, in the synthesis of certain benzodiazepine derivatives from chiral amino acids, the stereochemistry of the amino acid can be retained in the final product. The diastereoselective cyclization of aminobenzoic acid derivatives has been reported, where the stereochemical outcome is controlled by the reaction conditions and the nature of the substituents. nih.govnih.gov

For this compound, if it were to react with a chiral reagent, for example, a chiral amino acid in the synthesis of a benzodiazepine, the formation of diastereomers would be possible. The facial selectivity of the cyclization step would determine the final stereochemistry of the product. The bulky bromine atom at the 3-position could exert steric hindrance, influencing the approach of reagents and thus the stereochemical outcome of the reaction.

Detailed studies on the specific regioselective and stereoselective transformations of this compound are needed to fully elucidate its synthetic potential and the factors governing the selectivity of its reactions.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Techniques and Interpretation

¹H NMR spectroscopy would provide crucial information about the number, environment, and connectivity of hydrogen atoms in Methyl 2-amino-3-bromo-5-cyanobenzoate.

Expected Chemical Shifts (δ): The aromatic region would likely show two distinct signals for the two protons on the benzene (B151609) ring. Due to the anisotropic effects of the various substituents, these protons would be expected to resonate as doublets. The amino (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl (-OCH₃) protons of the ester group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Spin-Spin Coupling: The two aromatic protons, being ortho to each other, would exhibit a small coupling constant (J-value), resulting in the splitting of their signals into doublets.

Integration: The relative integration of the signals would correspond to the number of protons, confirming the presence of two aromatic protons, two amino protons, and three methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| Aromatic H | 7.5 - 8.0 | Doublet | 2-3 | 1H |

| Aromatic H | 7.8 - 8.3 | Doublet | 2-3 | 1H |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | N/A | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A | 3H |

Carbon-13 NMR (¹³C NMR) Techniques for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected Chemical Shifts (δ): The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the most downfield position. The six aromatic carbons would have chemical shifts in the typical aromatic region, with their exact positions influenced by the electronic effects of the substituents (amino, bromo, cyano, and ester groups). The carbon of the cyano group would have a characteristic chemical shift, and the methyl carbon of the ester group would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-CN | 105 - 115 |

| Aromatic C-COOCH₃ | 120 - 125 |

| Aromatic CH | 130 - 140 |

| Aromatic CH | 135 - 145 |

| -CN | 115 - 120 |

| -OCH₃ | 50 - 55 |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the ortho-relationship of the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be critical in establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the aromatic protons and the neighboring quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, the C≡N stretch of the cyano group, and various C-H and C=C stretches of the aromatic ring. The C-Br stretch would appear in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C≡N Stretch (Cyano) | 2220 - 2260 | Medium to Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular formula of the compound.

Exact Mass Measurement: HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion, confirming the molecular formula of C₉H₇BrN₂O₂.

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Nominal Molecular Weight | 254/256 g/mol |

| Predicted Exact Mass (for ⁷⁹Br) | [M+H]⁺: 254.9767 |

| Predicted Exact Mass (for ⁸¹Br) | [M+H]⁺: 256.9746 |

| Key Fragmentation Pathways | Loss of -OCH₃, loss of -COOCH₃, loss of Br |

LC-MS and GC-MS Techniques for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques indispensable for the analysis of organic compounds. They provide both separation and identification capabilities, making them ideal for confirming the identity and assessing the purity of this compound.

In LC-MS analysis, the compound is first separated from impurities on a chromatographic column before being introduced into the mass spectrometer. This technique is particularly useful for non-volatile and thermally sensitive molecules. The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments, which serves as a molecular fingerprint. For this compound, LC-MS would confirm the molecular weight and can distinguish it from isomers or related byproducts based on retention time and mass spectra. scielo.org.za

GC-MS is highly effective for volatile and thermally stable compounds. Due to the polar amino and ester functional groups, aminobenzoic acid derivatives often require a derivatization step to increase their volatility and thermal stability for GC analysis. nist.govmdpi.com This process involves converting the polar groups into less polar ones. Once volatilized, the compound is separated by the gas chromatograph and analyzed by the mass spectrometer. The resulting mass spectrum provides detailed structural information through characteristic fragmentation patterns. nist.govresearchgate.net

Table 1: Illustrative Mass Spectrometry Data for Compound Confirmation

| Parameter | Expected Value for C₉H₇BrN₂O₂ | Description |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ | --- |

| Molecular Weight | ~255.06 g/mol | Calculated molecular mass. |

| Expected [M]+• | m/z ~254, ~256 | The molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| Key Fragments | Loss of -OCH₃, -COOCH₃ | Fragmentation patterns help confirm the presence of the methyl ester group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insight into the conjugated π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available, analysis of the closely related compound Methyl 2-amino-5-bromobenzoate offers valuable insights into the structural properties that can be expected. nih.govresearchgate.net In the crystal structure of this analog, the molecule is nearly planar. nih.govresearchgate.net The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, and molecules are linked into chains through intermolecular N—H···O interactions. nih.govresearchgate.net Similar structural features, including a high degree of planarity and the presence of hydrogen bonding, would be anticipated for this compound.

Table 2: Crystallographic Data for the Analog Compound Methyl 2-amino-5-bromobenzoate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈BrNO₂ | nih.gov |

| Molecular Weight | 230.05 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 3.9852 (2) | nih.gov |

| b (Å) | 9.1078 (5) | nih.gov |

| c (Å) | 12.1409 (7) | nih.gov |

| β (°) | 95.238 (3) | nih.gov |

| Volume (ų) | 438.83 (4) | nih.gov |

| Z | 2 | nih.gov |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, chromatography is essential for purification of the final product and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is widely used for purity assessment of pharmaceutical intermediates and final products. A typical HPLC analysis for a compound like this compound would likely employ a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound's retention time is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile substances. As mentioned previously, direct analysis of aminobenzoates by GC can be challenging due to their polarity. mdpi.com Therefore, derivatization is often performed to convert the analyte into a more volatile form prior to injection into the GC system. nist.gov The separation occurs in a capillary column, and detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (as in GC-MS). GC is highly effective for assessing the presence of volatile impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action. Different compounds travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The retention factor (Rf) value is calculated for each spot and can be used for identification.

Computational and Theoretical Studies on Methyl 2 Amino 3 Bromo 5 Cyanobenzoate

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

No literature was found describing the use of molecular dynamics (MD) simulations to study the conformational flexibility, solvent interactions, or dynamic behavior of Methyl 2-amino-3-bromo-5-cyanobenzoate.

Prediction of Spectroscopic Properties from Theoretical Models

While experimental spectroscopic data may exist in proprietary databases, published theoretical models predicting the infrared, Raman, or NMR spectra of this compound are not available.

Computational Analysis of Reaction Mechanisms and Transition States

Computational analyses detailing the reaction mechanisms, potential energy surfaces, or transition states for reactions involving this compound are not present in the surveyed literature.

Structure-Reactivity Relationship (SAR) Modeling for Chemical Transformations

Specific Structure-Reactivity Relationship (SAR) models that would computationally link the structural features of this compound to its chemical reactivity or potential biological activity have not been published. Research in this area often focuses on broader classes of compounds or specific biological targets.

Intermolecular Interactions and Crystal Packing Predictions

Computational and theoretical studies are pivotal in predicting and understanding the non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal lattice. For this compound, while specific computational studies on its crystal packing are not extensively documented in publicly available literature, predictions can be extrapolated from computational analyses of structurally related compounds and from the fundamental principles of intermolecular forces. The presence of amino, bromo, cyano, and methyl ester functional groups suggests a complex interplay of hydrogen bonds, halogen bonds, dipole-dipole interactions, and van der Waals forces.

Detailed research into analogous compounds provides a framework for these predictions. For instance, the experimental crystal structure of Methyl 2-amino-5-bromobenzoate reveals significant intermolecular N-H···O hydrogen bonds that link neighboring molecules into zigzag chains. researchgate.net The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, which results in the formation of a six-membered ring. researchgate.net

Computational techniques such as Hirshfeld surface analysis are instrumental in quantifying the various intermolecular contacts that contribute to crystal stability. A study on a more complex molecule containing amino, bromo, and cyano functionalities, ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, provides valuable insights into the likely interactions for this compound. nih.govnih.gov This analysis revealed that the crystal packing is dominated by a combination of several types of interactions, with their relative contributions quantified. nih.gov

Based on these related studies, the following intermolecular interactions are predicted to be significant in the crystal packing of this compound:

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the cyano group can act as acceptors. Strong N-H···O and weaker N-H···N hydrogen bonds are anticipated to be primary drivers in the crystal packing, likely forming chains or more complex networks.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen. These Br···O or Br···N interactions can contribute to the directionality and stability of the crystal structure.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

The interplay of these various forces will determine the final, most thermodynamically stable crystal structure. Predictive computational models would typically explore a range of possible packing arrangements to identify the one with the lowest lattice energy.

Detailed Research Findings

While direct computational research on this compound is limited, the data from analogous compounds allows for the construction of predictive data tables.

The hydrogen bond geometry for the closely related Methyl 2-amino-5-bromobenzoate has been experimentally determined, and similar parameters would be expected for the title compound.

Table 1: Predicted Hydrogen Bond Geometry for this compound (based on data from Methyl 2-amino-5-bromobenzoate) (Note: This table is predictive and based on experimental data from a related compound. D = donor atom, A = acceptor atom.)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N–H···O (intramolecular) | ~ 0.84 | ~ 2.08 | ~ 2.72 | ~ 133 |

| N–H···O (intermolecular) | ~ 0.85 | ~ 2.22 | ~ 3.04 | ~ 162 |

Table 2: Predicted Contributions of Intermolecular Contacts to the Crystal Packing of this compound (Note: This table is based on a Hirshfeld surface analysis of a structurally related spiro compound containing amino, bromo, and cyano groups. nih.gov)

| Interaction Type | Predicted Contribution (%) |

| H···H | ~ 33.1 |

| O···H/H···O | ~ 16.3 |

| N···H/H···N | ~ 12.1 |

| Br···H/H···Br | ~ 11.5 |

| C···H/H···C | ~ 10.6 |

These tables illustrate the multifaceted nature of the intermolecular interactions. While hydrogen bonds (N···H/H···N and O···H/H···O) and contacts involving the bromine atom (Br···H/H···Br) are significant, the packing is also heavily influenced by a large number of weaker, less directional contacts, especially H···H interactions. nih.gov Computational models are essential for mapping these complex potential energy surfaces to predict the most stable crystal packing arrangement.

Applications of Methyl 2 Amino 3 Bromo 5 Cyanobenzoate As a Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Compounds

As a foundational starting material, this compound is integral to the synthesis of a variety of organic molecules. Its utility is particularly pronounced in creating intricately substituted aromatic systems and in executing complex, multi-step synthetic strategies.

The array of functional groups on Methyl 2-amino-3-bromo-5-cyanobenzoate allows for a multitude of chemical reactions to introduce further complexity. Each group can be targeted with specific reagents, enabling the regioselective construction of highly substituted benzene (B151609) derivatives.

The primary amine (-NH₂) can undergo diazotization, acylation, or serve as a nucleophile. The bromine atom (-Br) is a key handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The cyano group (-CN) can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. Finally, the methyl ester (-COOCH₃) can be hydrolyzed, amidated, or reduced. This orthogonal reactivity is crucial for building complex molecular frameworks.

Table 1: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product Feature |

|---|---|---|

| Amine (-NH₂) | Acylation, Alkylation | Amides, Secondary/Tertiary Amines |

| Bromine (-Br) | Suzuki Coupling | Biaryl systems |

| Heck Coupling | Substituted alkenes | |

| Sonogashira Coupling | Substituted alkynes | |

| Buchwald-Hartwig Amination | Aryl amines | |

| Cyano (-CN) | Hydrolysis | Carboxylic acids |

| Reduction | Aminomethyl groups | |

| Methyl Ester (-COOCH₃) | Amidation | Amides |

In multi-step synthesis, the order of reactions is critical, and building blocks with multiple, selectively addressable functional groups are highly valuable. This compound is an exemplary scaffold for such pathways. A synthetic plan might involve an initial cross-coupling reaction at the bromine position, followed by the transformation of the ester into an amide, and concluding with the reduction of the cyano group. This stepwise approach allows for the methodical assembly of complex target molecules with precise control over the final structure. Substituted aminobenzoates are recognized as important building blocks for creating novel compounds, particularly in the discovery of new bioactive agents. nih.govnih.gov

Utilization in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate a collection of structurally diverse small molecules from a common starting material. nih.govcam.ac.uk The goal of DOS is to explore a wide range of "chemical space" to identify novel compounds with interesting biological activities. nih.govcam.ac.uk

A densely functionalized molecule like this compound is an ideal substrate for a DOS campaign. By applying different reaction conditions to the same starting material, a multitude of distinct molecular scaffolds can be produced. cam.ac.uk For instance, one portion of the starting material could undergo an intramolecular cyclization involving the amine and ester, while another portion undergoes an intermolecular coupling reaction at the bromine atom, leading to fundamentally different molecular skeletons. This divergent approach is a hallmark of DOS and is enabled by the versatile reactivity of the precursor. cam.ac.uk

Application as a Scaffold for Ligand Design in Catalysis

The design of ligands is central to the development of new metal-based catalysts. A ligand's structure dictates the steric and electronic environment of the metal center, thereby controlling the catalyst's activity and selectivity. The rigid aromatic core of this compound serves as an excellent scaffold for building new ligands.

The existing functional groups (amine, cyano, and ester) can act as coordination sites for a metal ion. Furthermore, these groups, along with the bromine atom, can be synthetically modified to introduce other ligating atoms (e.g., phosphorus, sulfur) or to tune the ligand's properties. By systematically altering the substituents on the benzene ring, chemists can create a library of related ligands and screen them for optimal performance in a target catalytic reaction.

Role in the Design of Advanced Materials Precursors (e.g., coordination polymers, MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). These materials have garnered significant interest for their applications in gas storage, separation, and catalysis.

This compound possesses the key features of an effective organic linker. The nitrogen atoms of the amino and cyano groups can coordinate to metal centers, bridging them to form extended one-, two-, or three-dimensional networks. beilstein-journals.org The rest of the molecule acts as a rigid strut, defining the geometry and pore structure of the resulting framework. The bromine and ester functionalities can be used to further modify the material post-synthesis or to influence the framework's properties through their steric and electronic effects. The use of amino-functionalized linkers is a known strategy for creating MOFs with tailored properties. beilstein-journals.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of Methyl 2-amino-3-bromo-5-cyanobenzoate can be precisely controlled and expanded through the development of innovative catalytic systems. Future research will likely focus on catalysts that can selectively target one of the compound's functional groups, enabling streamlined and efficient synthetic routes.

Transition metal complexes, particularly those involving palladium, copper, and rhodium, are prime candidates for investigation. For instance, palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig) at the C-Br bond could be explored to introduce a wide array of aryl, vinyl, or alkyl substituents. Research into novel ligands will be crucial to optimize catalyst activity, selectivity, and stability for this specific substrate.

Furthermore, leveraging the directing-group potential of the amino group in C-H activation/functionalization reactions represents a significant frontier. Catalytic systems that can activate the C-H bonds ortho to the amino group would open up pathways for annulation and late-stage diversification of the aromatic core. Metal complexes of anthranilic acid and its derivatives have already shown promise as catalysts in various reactions, such as the reduction of nitrophenols, suggesting that complexes derived from or targeting the anthranilate core could exhibit unique catalytic properties. nih.govatu.ienih.gov

| Potential Catalytic Transformation | Target Functional Group | Catalyst Type | Potential Outcome |

| Cross-Coupling Reactions | C-Br | Palladium, Copper | C-C and C-N bond formation |

| C-H Activation/Functionalization | C-H (ortho to -NH2) | Rhodium, Ruthenium, Iridium | Annulation, Arylation |

| Reduction of Cyano Group | -CN | Nickel, Cobalt | Synthesis of primary amines |

| Hydrolysis/Transesterification | -COOCH3 | Lewis/Brønsted Acids | Formation of carboxylic acids/other esters |

Development of Asymmetric Synthesis Methodologies Involving the Compound

The creation of chiral molecules is central to modern medicinal chemistry. This compound can serve as a valuable starting material for the asymmetric synthesis of complex, biologically active compounds, such as chiral quinazolines and related heterocyclic frameworks. rsc.orgnih.gov

Future work should concentrate on developing catalytic asymmetric transformations. This includes the use of chiral organocatalysts or transition metal complexes with chiral ligands to control the stereochemical outcome of reactions. rsc.org For example, the amino group could be acylated with a prochiral substrate, followed by an asymmetric cyclization to yield enantiomerically enriched heterocycles. rsc.org

Enzymatic strategies also offer a powerful tool for asymmetric synthesis. nih.govresearchgate.net Biocatalysts like transaminases, hydrolases, or oxidoreductases could be engineered to act selectively on the compound or its derivatives. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic derivative, or an engineered enzyme could catalyze a stereoselective transformation of one of the functional groups. nih.gov

Green and Sustainable Synthesis of this compound and its Derivatives

Modern chemical synthesis places a strong emphasis on environmental responsibility. Future research must address the development of greener and more sustainable methods for both the synthesis of this compound itself and its subsequent use in derivatization.

A key area of focus is the halogenation step. Traditional bromination methods often use elemental bromine, which is hazardous. Research into greener alternatives is essential. This includes the use of safer brominating agents like N-bromosuccinimide (NBS) in combination with eco-friendly catalysts, or oxidative bromination processes that use bromide salts with clean oxidants like hydrogen peroxide, minimizing toxic byproducts. rsc.org The use of trihaloisocyanuric acids as halogenating agents also presents a more sustainable option. researchgate.net